

Biochemical Potency (IC50) and Kinase Selectivity

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Compound Focus: Encorafenib

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The table below summarizes the key quantitative data on **encorafenib**'s inhibition of its primary kinase targets from cell-free biochemical assays.

Kinase Target	Reported IC50 Value	Source / Context
B-Raf (V600E)	0.3 nM [1] [2] / 0.35 nM [3]	Cell-free biochemical assay
CRAF (Wild-Type)	0.3 nM [3] / 8 nM [2]	Cell-free biochemical assay
B-Raf (Wild-Type)	0.47 nM [3]	Cell-free biochemical assay

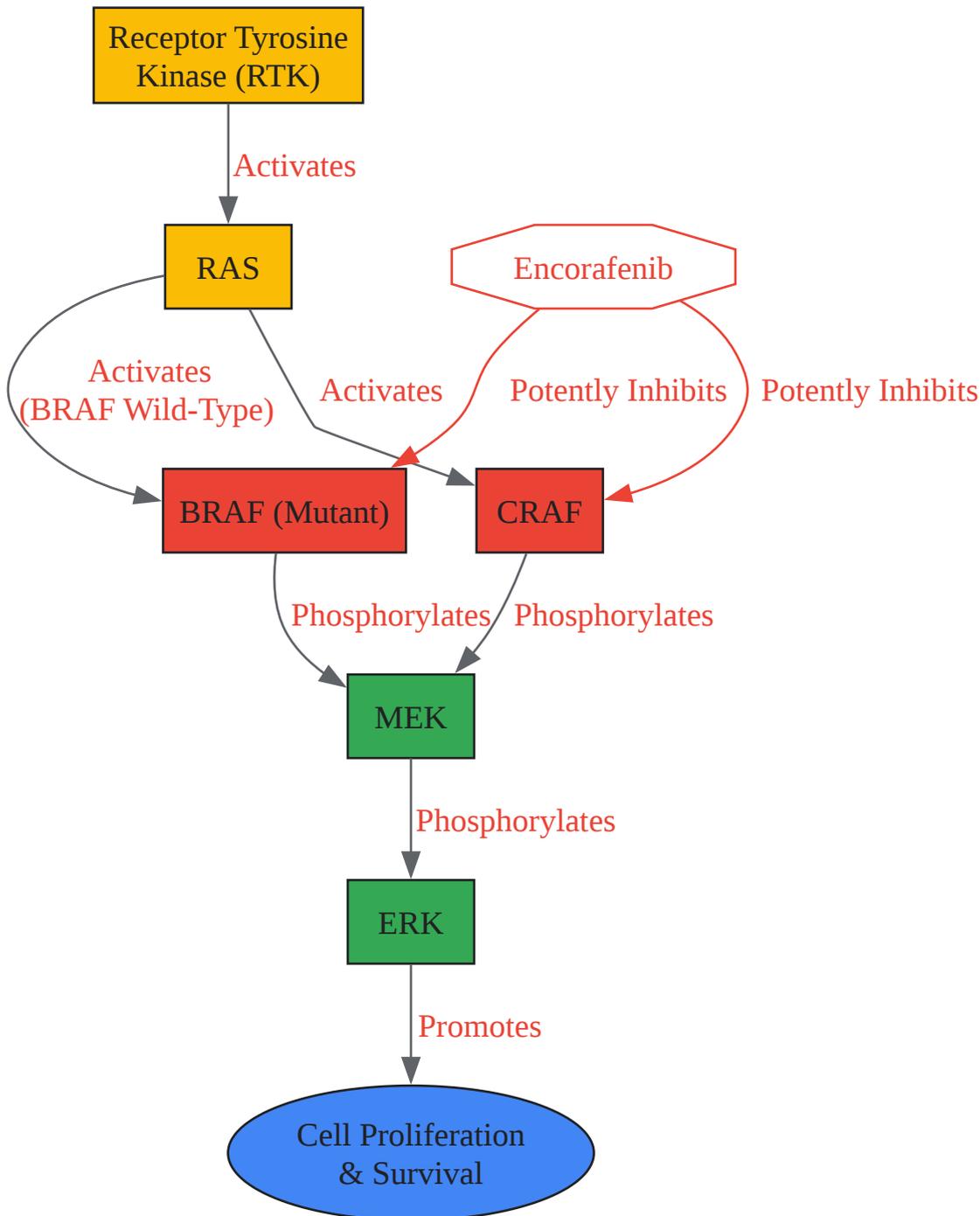
Encorafenib's high potency against **CRAF** is a key feature, as CRAF-mediated signaling is a recognized resistance mechanism to BRAF inhibition [4]. Its selectivity was demonstrated in a broad kinase panel, showing potent inhibition of only a few other kinases besides BRAF and CRAF, such as **JNK1**, **JNK2**, **JNK3**, **LIMK1**, **LIMK2**, **MEK4**, and **STK36** at clinically achievable concentrations [3].

Mechanism of Action and Signaling Pathway

Encorafenib is an ATP-competitive inhibitor that targets the RAF/MEK/ERK signaling pathway. In BRAF V600E-mutant cells, the mutant BRAF protein acts as a constitutively active monomer, driving continuous

cell proliferation. **Encorafenib** potently inhibits this mutant protein. A defining characteristic is its extremely **slow off-rate (dissociation half-life >24 hours)** from BRAF V600E, resulting in sustained target suppression even after drug clearance [1] [2] [5].

The following diagram illustrates the core signaling pathway and **encorafenib**'s role in inhibiting it.



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Encorafenib inhibits mutant BRAF and CRAF in the MAPK signaling pathway.

A critical concept in BRAF inhibition is **paradoxical MAPK pathway activation**. In BRAF wild-type cells with pre-existing RAS mutations, "αC-OUT" BRAF inhibitors like **encorafenib** can promote RAF dimerization, leading to unintended pathway activation [2]. However, **encorafenib's high "paradox index" (50, compared to 10 for dabrafenib and 5.5 for vemurafenib)** indicates a wider therapeutic window and reduced likelihood of causing side effects like cutaneous squamous cell carcinoma [2].

Key Experimental Methodologies

The data on **encorafenib's** activity is derived from standard, robust experimental protocols.

Biochemical Kinase Assay

- **Purpose:** To determine the half-maximal inhibitory concentration (IC50) of **encorafenib** against purified kinase proteins like BRAF V600E and CRAF [1].
- **Method:** The RAF kinase activity reaction is initiated by adding ATP. After incubation, the reaction is stopped with EDTA. The phosphorylated product (e.g., p-MEK) is measured using an antibody-based detection system like Alpha Screen. The IC50 value is calculated via non-linear regression analysis of the inhibition data [1].

Cellular Proliferation Assay

- **Purpose:** To assess the anti-proliferative effect of **encorafenib** in BRAF mutant cell lines [1] [5].
- **Method:** Cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma cells) are plated and treated with a range of **encorafenib** concentrations. After incubation (e.g., 2 days), cell viability is measured using a luminescence-based assay (e.g., BrightGlo). The EC50 value is calculated to determine the drug concentration that inhibits 50% of cell proliferation [1] [5].

In Vivo Pharmacodynamic Studies

- **Purpose:** To evaluate target engagement and antitumor efficacy in animal models [1] [5].
- **Method:** Immune-compromised mice are implanted with human tumor xenografts (e.g., A375). **Encorafenib** is administered orally at various doses. Tumor volume is measured over time, and

target suppression is assessed by analyzing phosphorylated MEK (p-MEK) levels in tumor lysates, demonstrating sustained pathway inhibition [1] [5].

Differentiation from Other BRAF Inhibitors

Encorafenib's properties position it as a second-generation BRAF inhibitor.

- **Compared to Vemurafenib and Dabrafenib:** **Encorafenib** has a **significantly longer dissociation half-life** from BRAF V600E (>30 hours) than dabrafenib (~2 hours) or vemurafenib (~0.5 hours), leading to prolonged target suppression [2].
- **Compared to "Paradox Breaker" Inhibitors:** While inhibitors like PLX8394 are designed to avoid paradoxical activation entirely, studies in BRAF mutant colorectal cancer cell lines showed that **encorafenib** and PLX8394 had **comparable potency and similar degrees of MAPK pathway reactivation**, both being superior to vemurafenib [6].

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